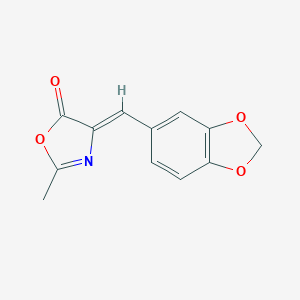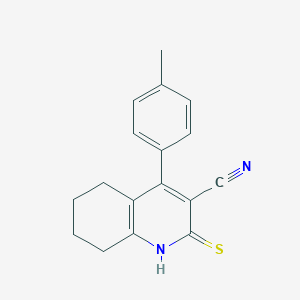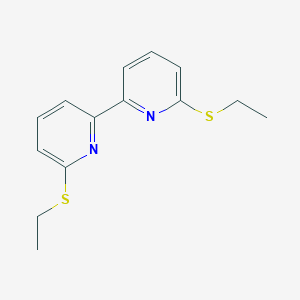![molecular formula C20H16N4O2 B242341 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, also known as DI-82, is a novel small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. DI-82 belongs to the class of imidazo[1,2-a]pyridines, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has been shown to exhibit a wide range of biological activities, making it a promising candidate for various therapeutic applications. Some of the most notable research applications of this compound include:
1. Anti-inflammatory effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that this compound may have potential as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Anti-tumor effects: this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This suggests that this compound may have potential as an anti-cancer agent for the treatment of various types of cancer.
3. Anti-viral effects: this compound has been shown to inhibit the replication of the hepatitis C virus in vitro. This suggests that this compound may have potential as an anti-viral agent for the treatment of hepatitis C virus infection.
作用机制
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various signaling pathways, such as the NF-κB and MAPK pathways. These pathways are involved in the regulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
2. Inhibition of cancer cell proliferation: this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
3. Inhibition of hepatitis C virus replication: this compound has been shown to inhibit the replication of the hepatitis C virus in vitro.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several advantages and limitations for lab experiments. Some of the advantages include:
1. This compound is a small molecule compound, which makes it easy to synthesize and purify.
2. This compound exhibits a wide range of biological activities, making it a versatile compound for various research applications.
3. This compound has shown promising results in various in vitro and in vivo studies, suggesting that it may have potential as a therapeutic agent.
Some of the limitations of this compound for lab experiments include:
1. The exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its biological activity.
2. This compound has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
3. The synthesis of this compound is a multi-step process, which may limit its scalability for large-scale production.
未来方向
There are several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. Some of the most notable future directions include:
1. Optimization of the synthesis method of this compound to improve its scalability and reduce the cost of production.
2. Further characterization of the mechanism of action of this compound to optimize its biological activity.
3. Conducting pre-clinical and clinical trials to evaluate the safety and efficacy of this compound for various therapeutic applications.
4. Developing new derivatives of this compound to improve its biological activity and selectivity.
5. Investigating the potential of this compound for the treatment of other diseases, such as viral infections and autoimmune diseases.
In conclusion, this compound is a novel small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. Its wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects, make it a promising candidate for various research applications. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy for therapeutic applications.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the formation of a pyridine-2-carbaldehyde intermediate, which is then reacted with 2-aminopyridine to form an imidazo[1,2-a]pyridine intermediate. This intermediate is then coupled with 2,3-dihydro-1,4-benzodioxin-6-amine to form this compound. The final product can be purified through column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
属性
分子式 |
C20H16N4O2 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16N4O2/c1-3-9-21-15(5-1)19-20(24-10-4-2-6-18(24)23-19)22-14-7-8-16-17(13-14)26-12-11-25-16/h1-10,13,22H,11-12H2 |
InChI 键 |
WJUCHYUNFGSMFB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=CC=N5 |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)


![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)
![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
